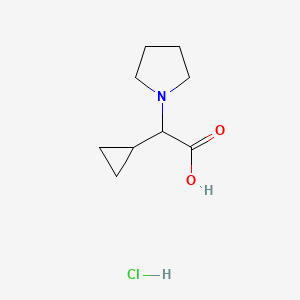

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid (CHMSP) is an organic compound belonging to the family of sulfonamides. It is an important intermediate in the synthesis of a variety of drugs, including anti-inflammatory agents, antibiotics, and antimalarials. CHMSP is also used in the production of a variety of other compounds, such as polymers, pharmaceuticals, and agrochemicals. This review provides an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for CHMSP.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

The chemical compound (2R)-2-cyclohexylmethanesulfonamidopropanoic acid and its derivatives are significant in the synthesis of chiral ligands for metal complexes, playing a crucial role in asymmetric catalysis. A study by Karamé et al. (2003) detailed the synthesis of chiral N4 Schiff bases from (2R)-2-cyclohexylmethanesulfonamidopropanoic acid, demonstrating their utility as ligands for Co, Cu, and Ni complexes. These complexes have potential applications in homogeneous asymmetric catalysis for various reactions, underscoring the importance of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid in facilitating enantioselective synthesis processes (Karamé, Tommasino, Faure, & Lemaire, 2003).

Drug Metabolism and Biocatalysis

The applications of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid extend into drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. Zmijewski et al. (2006) utilized Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach facilitated the production of metabolites in quantities sufficient for NMR spectroscopy, aiding in the comprehensive structural characterization of drug metabolites. The study exemplifies the role of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid derivatives in enhancing our understanding of drug metabolism through microbial-based surrogate biocatalytic systems (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Molecular Interactions and Self-Assembly

Further research into sulfonamide derivatives, including those related to (2R)-2-cyclohexylmethanesulfonamidopropanoic acid, has illuminated their role in the formation of discrete molecular assemblies. Studies have shown how these compounds engage in charged hydrogen bonding and van der Waals interactions, leading to the formation of helical structures and complex packing patterns. This area of research highlights the potential of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid derivatives in materials science and nanostructure fabrication, where controlled self-assembly and molecular interactions are fundamental (Lee, Kim, Lee, Lah, & Hong, 2007).

Propiedades

IUPAC Name |

(2R)-2-(cyclohexylmethylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBRBUDYHVVPNH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)CC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NS(=O)(=O)CC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)